Product packaging for Diethanolamine hydrochloride(Cat. No.:CAS No. 14426-21-2)

Diethanolamine hydrochloride

Cat. No.: B077265
CAS No.: 14426-21-2
M. Wt: 141.6 g/mol
InChI Key: VJLOFJZWUDZJBX-UHFFFAOYSA-N
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Description

Diethanolamine hydrochloride is a chemically modified form of diethanolamine, presenting as a water-soluble hydrochloride salt that enhances its utility in research settings. This compound serves as a crucial precursor and buffering agent in organic synthesis, particularly in the production of surfactants, emulsifiers, and pharmaceutical intermediates. Its primary research value lies in its role as a key component in the preparation of diethanolamine-based buffers, which are widely used in biochemical assays and molecular biology to maintain a stable pH environment. The hydrochloride group improves the compound's crystallinity and stability for handling. Mechanistically, diethanolamine acts as a secondary amine and a diol, allowing it to participate in various chemical reactions, including esterification and amidation. In buffer systems, it effectively chelates metal ions and stabilizes reaction mixtures. Researchers utilize this compound extensively in studying enzyme kinetics, lipid metabolism, and the synthesis of complex organic molecules, making it an indispensable tool in laboratory investigations. This product is strictly for research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H12ClNO2 B077265 Diethanolamine hydrochloride CAS No. 14426-21-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-hydroxyethylamino)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H11NO2.ClH/c6-3-1-5-2-4-7;/h5-7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLOFJZWUDZJBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10884752
Record name Ethanol, 2,2'-iminobis-, hydrochloride (1:1)
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Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14426-21-2
Record name Diethanolamine hydrochloride
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Record name Ethanol, 2,2'-iminobis-, hydrochloride (1:1)
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Record name Ethanol, 2,2'-iminobis-, hydrochloride (1:1)
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Record name Bis(hydroxyethyl)ammonium chloride
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Record name DIETHANOLAMINE HYDROCHLORIDE
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Synthesis and Derivatization Methodologies of Diethanolamine Hydrochloride

Advanced Synthetic Routes for Diethanolamine (B148213) Hydrochloride Production

Diethanolamine hydrochloride, the hydrochloride salt of diethanolamine, is a crucial intermediate in various chemical syntheses. Its production is typically achieved through the reaction of diethanolamine with hydrogen chloride. However, advancements in synthetic methodologies have focused on optimizing reaction conditions to improve yield, purity, and efficiency.

Optimization of Reaction Conditions for this compound Yield and Purity

The synthesis of this compound involves the straightforward acid-base reaction between diethanolamine and hydrogen chloride (HCl). Key to optimizing this process is the control of several reaction parameters to maximize yield and ensure high purity of the final product.

Critical factors influencing the synthesis include the molar ratio of reactants, choice of solvent, temperature, and method of isolation. An optimal molar ratio is crucial; while a 1:1 molar ratio of diethanolamine to HCl is theoretically required, slight adjustments can impact the reaction's completion and minimize side products. The use of polar solvents like ethanol (B145695) or water can facilitate the reaction, though the choice of solvent can also influence the precipitation and purity of the resulting salt.

Temperature control is another vital aspect. The reaction is exothermic, and maintaining a controlled temperature, often in the range of 0–5°C, helps to prevent the degradation of the product and the formation of impurities. Following the reaction, the isolation and purification of this compound are critical steps. Crystallization is a common method, where the product precipitates from the reaction mixture upon cooling. The precipitated solid is then typically washed with a cold solvent, such as diethyl ether, to remove any remaining unreacted starting materials or byproducts, and subsequently dried under reduced pressure to yield a product with a purity of ≥98%.

Recent advancements have explored more energy-efficient methods. For instance, mechanochemical synthesis using a planetary ball mill has been shown to produce this compound with a yield of 89% and 99% purity, while significantly reducing energy consumption compared to traditional methods.

Table 1: Optimization of this compound Synthesis

Parameter Condition Rationale
Molar Ratio (Diethanolamine:HCl) 1:1 Ensures complete salt formation and minimizes excess reagents.
Solvent Ethanol or Water Polar solvents facilitate the acid-base reaction.
Temperature 0–5°C Controls exothermicity and prevents degradation.
Isolation Method Crystallization Allows for effective separation of the pure product.
Washing Solvent Cold Diethyl Ether Removes residual impurities without dissolving the product.
Drying Reduced Pressure at 40°C Removes residual solvent to yield a high-purity solid.

Mechanistic Investigations of this compound Formation

The formation of this compound is a classic acid-base neutralization reaction. The mechanism involves the protonation of the basic nitrogen atom of the diethanolamine molecule by the acidic proton from hydrogen chloride.

The reaction proceeds as follows: (HOCH₂CH₂)₂NH + HCl → (HOCH₂CH₂)₂NH₂⁺Cl⁻

In this reaction, the lone pair of electrons on the nitrogen atom of diethanolamine acts as a Lewis base, donating the electron pair to the proton (H⁺) from hydrochloric acid, which acts as a Lewis acid. This results in the formation of a new N-H bond and the creation of the diethanolammonium cation and the chloride anion, which are held together by electrostatic attraction to form the salt, this compound.

Kinetic and mechanistic studies of reactions involving ethanolamines have provided insights into their reactivity. For instance, the oxidation of diethanolamine has been shown to be first-order with respect to the amine. researchgate.net In the context of palladium-catalyzed reactions, diethanolamine can act as a ligand, and the formation of palladium complexes with diethanolamine has been investigated, providing a deeper understanding of its coordination chemistry. researchgate.net While the direct formation of the hydrochloride salt is straightforward, understanding the electronic and steric environment of the amine is crucial for predicting its reactivity in more complex transformations.

Synthesis of this compound Derivatives

This compound serves as a versatile starting material for the synthesis of a wide array of derivatives with applications in pharmaceuticals and other industries.

Design and Synthesis of N-Substituted Piperazines from this compound

The synthesis of N-substituted piperazines is an important transformation, as the piperazine (B1678402) motif is a common scaffold in many biologically active compounds. While direct synthesis from this compound is not the most common route, intermediates derived from it can be utilized. A more general approach involves the reaction of diethanolamine with other reagents to form piperazine rings. For instance, reacting diethanolamine with compounds like urea (B33335) or its derivatives at elevated temperatures can lead to the formation of N,N'-diethanol piperazine. google.com

Another strategy involves the reaction of aniline (B41778) with bis(2-chloroethyl)amine (B1207034) hydrochloride, which can be conceptually related to diethanolamine derivatives, to yield phenylpiperazine. tue.nl The synthesis of piperazine derivatives can be complex, often requiring protecting group strategies to achieve mono-substitution. nih.gov However, one-pot procedures are being developed to simplify these processes. nih.gov

Preparation of Diethanolamine-Based Antiarrhythmic Agents and Intermediates.google.com

Diethanolamine derivatives have been investigated for their potential as antiarrhythmic agents. google.com An industrially advantageous method for preparing certain diethanolamine-based antiarrhythmic drugs has been developed, which avoids the use of costly protecting groups. google.com

One synthetic approach involves the reaction of diethanolamine with bromoacetonitrile (B46782) in the presence of a base like triethylamine. google.com The resulting intermediate can then be further functionalized. For example, reaction with an isocyanate, such as n-butyl isocyanate, followed by workup, yields a carbamoylated diethanolamine derivative. google.com The reaction conditions, including temperature and reaction time, are crucial for optimizing the yield of the desired product. google.com Typically, the initial reaction with bromoacetonitrile is carried out at a low temperature (5-10°C) and then allowed to proceed at room temperature. google.com

Table 2: Synthesis of a Diethanolamine-Based Intermediate google.com

Reactant 1 Reactant 2 Reagent Solvent Temperature Reaction Time
Diethanolamine Bromoacetonitrile Triethylamine Dichloromethane (B109758) 5-10°C, then room temp. 1.5 hr at 5-10°C, 1 hr at room temp.

Synthesis of N-Nitrodiethanolamine Dinitrate from this compound.patsnap.com

N-nitrodiethanolamine dinitrate, a high-energy material, can be synthesized from this compound. patsnap.com The synthesis involves the nitration of this compound using a mixture of fuming nitric acid and acetic anhydride (B1165640). patsnap.com

The reaction is typically carried out by adding this compound and fuming nitric acid simultaneously to a reactor containing acetic anhydride and a small amount of fuming nitric acid at a controlled temperature, for instance, 10°C. patsnap.com After the addition is complete, the reaction mixture is held at that temperature for a period, for example, 30-60 minutes, and then the temperature is raised to around 40°C for another 30 minutes to ensure the reaction goes to completion. patsnap.com The product is then precipitated by pouring the reaction mixture into ice water, followed by filtration and drying. patsnap.com The molar ratio of the reactants is a critical parameter affecting the yield and safety of the reaction. patsnap.com

Table 3: Synthesis of N-Nitrodiethanolamine Dinitrate patsnap.com

Reactant Nitrating Agent Co-reagent Molar Ratio (Reactant:Nitrating Agent:Co-reagent) Initial Temperature Final Temperature Yield
This compound Fuming Nitric Acid Acetic Anhydride 1:4.5:6 10°C 40°C 82%
This compound Fuming Nitric Acid Acetic Anhydride 1:3.2:3.5 10°C 40°C -

Formation of Organometallic Complexes Involving this compound (e.g., Diethanolammonium-Tetrachloridopalladate(II) Complex)

This compound serves as a precursor in the synthesis of organometallic complexes, such as the diethanolammonium-tetrachloridopalladate(II) complex, [HDEA]₂[PdCl₄]. ni.ac.rslookchem.comsigmaaldrich.com The synthesis of this complex is a straightforward process involving the reaction of palladium(II) chloride (PdCl₂) with two equivalents of this compound. ni.ac.rs

The reaction is typically carried out in an aqueous solution at a moderately elevated temperature. For instance, a mixture of PdCl₂ and this compound in a 1:2 molar ratio is heated to 50–60 °C. ni.ac.rs This process yields an orange-brown solution, from which brown crystals of the complex precipitate upon standing at room temperature for a couple of days. ni.ac.rs The resulting product can be isolated by filtration, washed with ethanol, and air-dried. ni.ac.rs This method has been reported to produce a high yield of 97%. ni.ac.rs The this compound itself is prepared by treating a dichloromethane solution of diethanolamine with hydrochloric acid. ni.ac.rs

The structure of the synthesized [HDEA]₂[PdCl₄] complex has been characterized using various analytical techniques, including Infrared (IR) spectroscopy and elemental microanalysis. ni.ac.rs The hydrolytic activity of the complex has been studied in reactions with dipeptides, demonstrating its potential as an artificial metallopeptidase. ni.ac.rsresearchgate.net

Table 1: Synthesis and Properties of Diethanolammonium-Tetrachloridopalladate(II)

Parameter Value Reference
Reactants Palladium(II) chloride, this compound ni.ac.rs
Molar Ratio 1:2 (PdCl₂ : [HDEA]Cl) ni.ac.rs
Solvent Water ni.ac.rs
Reaction Temperature 50–60 °C ni.ac.rs
Reaction Time 3 hours, followed by 2 days at room temperature ni.ac.rs
Product Appearance Brown crystals ni.ac.rs
Yield 97% ni.ac.rs
Melting Point 115–116 °C ni.ac.rs
Key IR Peaks (cm⁻¹) 3384, 3336, 2852, 1408, 1064, 1039, 949, 631, 325 ni.ac.rs

Synthesis of Diethanolamine Acrylate (B77674) Compounds

Diethanolamine acrylate compounds are synthesized through a transesterification reaction involving diethanolamine compounds and methyl acrylate or methyl methacrylate. google.com This process utilizes a supported zinc bromide catalyst, which offers advantages such as high catalytic efficiency and good thermal stability. google.com The zinc bromide is often loaded onto carriers like activated carbon, aluminum oxide, silicon oxide, or molecular sieves to enhance its activity and facilitate recovery. google.com

The synthesis is conducted in a reactor where an organic solvent, the catalyst, a polymerization inhibitor, and methyl acrylate (or methacrylate) are combined. google.com Diethanolamine is then added dropwise to the system. google.com The reaction proceeds at a temperature range of 0–90 °C for a duration of 0.5 to 12 hours. google.com

Key parameters influencing the reaction include the molar ratios of the reactants and the catalyst. The molar ratio of the methyl acrylate (or methacrylate) to the diethanolamine compound typically ranges from 2.0:1 to 10.0:1. google.com The amount of catalyst used is between 0.01% and 15% relative to the moles of the acrylate monomer. google.com For instance, a specific method involves using a catalyst-to-acrylate mole ratio of 0.1-5% and a reaction temperature of 50-80 °C. google.com This method represents an efficient pathway for producing diethanolamine acrylate compounds. google.com

Table 2: General Conditions for Synthesis of Diethanolamine Acrylate Compounds

Parameter Description Reference
Reactants Diethanolamine compounds, Methyl acrylate or Methyl methacrylate google.com
Catalyst Supported zinc bromide (on carriers like Al₂O₃, SiO₂, etc.) google.com
Solvent Organic solvent google.com
Inhibitor Polymerization inhibitor google.com
Reaction Temperature 0–90 °C (optimally 50-80 °C) google.com
Reaction Time 0.5–12 hours google.com
Molar Ratio (Acrylate:Diethanolamine) 2.0:1 to 10.0:1 google.com
Molar Ratio (Catalyst:Acrylate) 0.01–15% google.com

Chemical Reactivity and Reaction Mechanisms of Diethanolamine Hydrochloride

Acid-Base Equilibria and Protonation Dynamics of Diethanolamine (B148213) Hydrochloride

Diethanolamine hydrochloride, being the salt of a weak base (diethanolamine) and a strong acid (hydrochloric acid), participates in acid-base equilibria in aqueous solutions. The diethanolammonium ion (DEAH⁺) can dissociate to form diethanolamine (DEA) and a proton (H⁺). The equilibrium is represented as:

DEAH⁺ ⇌ DEA + H⁺

The pKa of the diethanolammonium ion has been determined to be 8.883 at 25°C. nist.gov This value indicates that in solutions with a pH below 8.883, the protonated form (DEAH⁺) will be the predominant species. Conversely, at a pH above this value, the unprotonated diethanolamine (DEA) will be more abundant. The protonation state of diethanolamine is crucial for its function in various applications, such as in buffer solutions for biochemical assays where a stable pH is required. aatbio.comsigmaaldrich.com For instance, a 1.0 M diethanolamine buffer is often adjusted to a pH of 9.8 with hydrochloric acid for alkaline phosphatase assays. aatbio.comsigmaaldrich.com

The thermodynamics of the dissociation of the diethanolammonium ion have been studied, with the following values reported at 25°C:

ΔG° (Gibbs Free Energy Change): 50,682 joule mole⁻¹ nist.gov

ΔH° (Enthalpy Change): 42,400 joule mole⁻¹ nist.gov

ΔS° (Entropy Change): -27.8 joule deg⁻¹ mole⁻¹ nist.gov

ΔC_p° (Heat Capacity Change): 49 joule deg⁻¹ mole⁻¹ nist.gov

These thermodynamic parameters provide insight into the energy changes associated with the protonation and deprotonation of diethanolamine. The protonation dynamics are also influenced by the solvent environment. For example, in aqueous solutions, water molecules play a significant role in stabilizing the charged species through hydration.

Nucleophilic Reactivity of the Amino Group in this compound

The nitrogen atom in diethanolamine possesses a lone pair of electrons, rendering it nucleophilic. However, in this compound, the amino group is protonated, which significantly diminishes its nucleophilicity. For the amino group to act as a nucleophile, the solution conditions must favor the deprotonation to the free amine, diethanolamine. google.com

Once deprotonated, the secondary amino group of diethanolamine is more nucleophilic than its hydroxyl groups. google.com This allows it to participate in various nucleophilic substitution and addition reactions. For instance, it can react with electrophiles such as alkyl halides or epoxides. The presence of the two hydroxyl groups can also influence the reactivity, potentially leading to intramolecular reactions or acting as secondary reaction sites.

Reaction Kinetics and Thermodynamics in this compound Systems

The kinetics of reactions involving diethanolamine are influenced by several factors, including temperature, concentration, and the solvent system. For instance, in the context of CO₂ capture, the reaction rate between diethanolamine and CO₂ increases with both temperature and amine concentration. researchgate.netaustinpublishinggroup.com The reaction mechanism is often described by the zwitterion mechanism, where the amine reacts with CO₂ to form a zwitterionic intermediate, which is then deprotonated by a base (another amine molecule, water, etc.). researchgate.net

The thermodynamics of this compound systems have also been investigated, particularly in aqueous solutions. Apparent molar volumes and heat capacities of aqueous diethanolamine and its hydrochloride salt have been measured to understand the solute-solvent and solute-solute interactions. researchgate.netacs.org These properties are essential for modeling and designing industrial processes that utilize diethanolamine, such as gas sweetening. researchgate.net

Role of this compound as a Reagent in Organic Transformations

While diethanolamine itself is a versatile reagent, its hydrochloride salt is often used to introduce the diethanolamino functional group in a controlled manner or to influence reaction conditions.

Condensation Reactions with this compound

This compound can participate in condensation reactions, often acting as a source of the diethanolamine under specific pH conditions. For example, it has been used in condensation reactions with urea (B33335) and formaldehyde (B43269) to produce resinous products. google.com In these reactions, the hydrochloride salt can influence the reaction rate and the properties of the final product. The reaction of diethanolamine with aldehydes or ketones can lead to the formation of oxazolidines. researchgate.net

Etherification and Esterification Pathways Involving this compound

The hydroxyl groups of diethanolamine can undergo etherification and esterification reactions. While the free base is typically used for these transformations, the hydrochloride salt can be employed in systems where pH control is critical. Esterification of diethanolamine with fatty acids produces diethanolamides, which have applications as surfactants. wikipedia.org The reaction of diethanolamine with stearic acid, for example, can proceed in stages to form fatty amido amines. google.com Furthermore, the resulting esters can be quaternized to form cationic surfactants. google.com

Degradation Pathways and Mechanisms of Diethanolamine in Aqueous Solutions

Diethanolamine can undergo degradation in aqueous solutions, particularly at elevated temperatures and in the presence of acid gases like CO₂. This degradation is a significant concern in industrial applications such as gas treating, as it leads to the loss of the amine and the formation of corrosive and undesirable byproducts. acs.org

Laboratory studies have shown that the principal degradation products of diethanolamine in the presence of CO₂ are 3-(hydroxyethyl)-2-oxazolidone (HEOD), N,N,N'-tris(hydroxyethyl)ethylenediamine (THEED), and N,N'-bis(hydroxyethyl)piperazine (BHEP). acs.org The degradation process involves complex reaction pathways. At temperatures below 175°C and high CO₂ loadings, the degradation can be approximated by first-order reactions leading to HEOD and THEED, with THEED further converting to BHEP. acs.org

The presence of other impurities, such as carbonyl sulfide (B99878) (COS) and carbon disulfide (CS₂), can lead to a more complex array of degradation products, including monoethanolamine (MEA), bis(hydroxyethyl)ethylenediamine (BHEED), and various other compounds. ubc.ca The rate of degradation is influenced by factors such as temperature, DEA concentration, and the partial pressure of the acid gases. ubc.ca

Catalytic Oxidation/Ozonation Processes for Diethanolamine Degradation

The degradation of diethanolamine, often present in industrial wastewater, can be achieved through advanced oxidation processes (AOPs), which utilize highly reactive species like hydroxyl radicals (OH•) to break down the organic molecule. unito.it Catalytic oxidation and ozonation are prominent among these methods, offering pathways to reduce the chemical oxygen demand (COD) and total organic carbon (TOC) of diethanolamine-contaminated effluents.

Catalytic Oxidation with Fenton's Reagent

One of the most studied catalytic oxidation methods for diethanolamine (DEA) degradation is the Fenton process, which involves the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate powerful hydroxyl radicals. unito.it The reaction is highly effective for the partial degradation of DEA, significantly reducing its concentration in a short period. unito.itresearchgate.net The primary mechanism involves the rapid generation of hydroxyl radicals, which then attack the diethanolamine molecule. unito.it

Research has shown that the efficiency of the Fenton process is heavily influenced by several key parameters, including the initial concentrations of DEA, hydrogen peroxide, the ferrous catalyst, and the pH of the solution. unito.itresearchgate.net Studies investigating the degradation of DEA concentrations ranging from 800 to 16,000 ppm found that the initial reaction rate is strongly dependent on the starting amine concentration. unito.ittandfonline.com Remarkably, approximately 70-80% of the ultimate COD removal can be accomplished within the first three minutes of the reaction. unito.itresearchgate.nettandfonline.com The optimal pH for this process has been consistently identified as pH 3. unito.itresearchgate.net

The degradation of DEA using Fenton's reagent can be optimized by adjusting the concentrations of the reactants. The table below summarizes findings on the effect of reactant concentrations on DEA degradation.

Table 1: DEA Degradation using Fenton's Reagent at pH 3 This table is interactive. You can sort and filter the data.

Initial DEA Concentration (ppm) Initial DEA Concentration (Molarity) FeSO₄·7H₂O Concentration (mM) H₂O₂ Concentration (M) COD Removal Reference
800 0.0076 1.8 0.11 ~70-80% in 3 min researchgate.net
5000 0.048 11 0.67 ~70-80% in 3 min researchgate.net
10000 0.095 22 1.3 ~70-80% in 3 min researchgate.net

Other research into AOPs for DEA degradation has explored the UV/H₂O₂ process, which also relies on the generation of hydroxyl radicals. cetjournal.itresearchgate.net In these studies, experiments were conducted with DEA concentrations between 500 and 2000 ppm. cetjournal.itresearchgate.net The efficiency of degradation was found to be dependent on the initial H₂O₂ concentration, pH, and temperature. cetjournal.itresearchgate.net An increase in H₂O₂ concentration from 500 ppm to 1,500 ppm led to a faster degradation rate due to the increased production of hydroxyl radicals. researchgate.net However, a further increase to 2,000 ppm resulted in decreased efficiency, as excess H₂O₂ can react with hydroxyl radicals, reducing their availability to degrade DEA molecules. researchgate.net The degradation process is thought to yield intermediates such as aldehydes and acids. researchgate.net

Catalytic Ozonation

Catalytic ozonation is another effective AOP for the degradation of amines. While specific studies on this compound are limited, research on the structurally similar N-methyldiethanolamine (MDEA) provides significant insights into the process. iwaponline.com In these processes, solid catalysts are used to enhance the decomposition of ozone (O₃) into highly reactive hydroxyl radicals.

The catalytic ozonation of MDEA has been successfully demonstrated using mixed oxides derived from calcined Magnesium-Iron Layered Double Hydroxides (Mg/Fe-LDH). iwaponline.com These materials, designated as HTcMg2Fe and HTcMg3Fe, have shown high efficacy in reducing the COD of MDEA solutions. iwaponline.com The destructive performance was found to be optimal at a neutral to slightly basic pH, with the highest COD removal of 80.76% achieved with the HTcMg2Fe catalyst at pH 7. iwaponline.com This indicates that catalytic ozonation is a viable pre-treatment step before biological processing of amine-containing wastewater. iwaponline.com

The table below outlines the optimal conditions found for the catalytic ozonation of MDEA, which serves as a model for potential DEA degradation.

Table 2: Catalytic Ozonation of N-Methyldiethanolamine (MDEA) This table is interactive. You can sort and filter the data.

Catalyst Initial MDEA Concentration Catalyst Mass pH Contact Time (min) COD Removal (%) Reference
HTcMg2Fe 4 Wt% 30 mg/100 mL 7 60 80.76 iwaponline.com

In some applications, ozonation has been found to be more efficient for amine destruction than other AOPs. researchgate.net For instance, in certain industrial wash waters, ozone achieved 90% amine removal, suggesting its potential for effective degradation of compounds like diethanolamine. researchgate.net

Catalytic Chemistry and Applications of Diethanolamine Hydrochloride

Diethanolamine-Based Catalysts and Precatalysts

Diethanolamine (B148213) and its derivatives have emerged as versatile compounds in the field of catalysis, serving not only as components of catalytic systems but also as precursors to catalytically active species. Their unique chemical structure, featuring both amine and hydroxyl functionalities, allows them to act as ligands, bases, and structural modifiers in a variety of chemical transformations.

Diethanolamine-based ionic liquids (ILs) have been successfully employed as highly effective media and catalyst precursors, particularly in green chemistry protocols like the phosphine-free Heck reaction. researchgate.netsigmaaldrich.com Research has demonstrated that conducting the Heck reaction with palladium chloride (PdCl₂) in diethanolamine and N,N-diethylethanolamine ionic liquids is more efficient than similar reactions in conventional organic solvents. researchgate.netkg.ac.rsni.ac.rs

These ionic liquids serve multiple functions simultaneously: they act as the reaction medium, a base, a coordinating ligand, and a mobile support for the active palladium species. researchgate.netkg.ac.rs This multifaceted role simplifies the experimental procedure by eliminating the need for additional solvents, ligands, or bases. lookchem.com The ILs facilitate the solubility of the Pd(II) precatalysts and enhance the stability of the catalyst throughout the reaction. researchgate.netkg.ac.rs In the presence of diethanolamine acetate (B1210297) ionic liquid, the Heck reaction between various aryl halides and olefins proceeds with excellent yields, often exceeding 94%. ni.ac.rs The in situ formation of a trans-[PdCl₂(DEA)₂] complex, which acts as the precatalyst, has been identified. ni.ac.rs The ionic liquid and the palladium source can also be reused multiple times, adding to the sustainability of the process. researchgate.net

Table 1: Palladium-Catalyzed Heck Reaction in Diethanolamine Acetate Ionic Liquid ni.ac.rs

Aryl Halide (C₆H₅X)Olefin (R)ProductIsolated Yield (%)
C₆H₅ICH₂=CHCOOCH₃trans-C₆H₅CH=CHCOOCH₃98
C₆H₅ICH₂=CHCNtrans-C₆H₅CH=CHCN95
C₆H₅BrCH₂=CHCOOCH₃trans-C₆H₅CH=CHCOOCH₃96
p-NO₂C₆H₄BrCH₂=CHCOOCH₃trans-p-NO₂C₆H₄CH=CHCOOCH₃99
p-CH₃OC₆H₄ICH₂=CHCOOC₄H₉trans-p-CH₃OC₆H₄CH=CHCOOC₄H₉97

Density Functional Theory (DFT) has been a powerful tool for elucidating the mechanisms of diethanolamine-mediated catalysis. mdpi.commdpi.com Specific investigations have focused on the initial preactivation steps of the Heck reaction, examining the formation of the active Pd(0) complex from a trans-[PdCl₂(DEA)₂] precatalyst. researchgate.netresearchgate.net

These computational studies reveal the mechanism by which the precatalyst is reduced to the catalytically active species. researchgate.net The process involves the diethanolamine ligand, which is not merely a spectator but an active participant in the catalyst's formation. DFT calculations have been used to model the transition states and intermediates, providing insights into the energetics of the reaction pathways. researchgate.net For instance, the deprotonation of the alcoholic OH group on the diethanolamine ligand has been shown to be a key step, a process that is highly dependent on the presence and strength of a base. researchgate.net The theoretical models help to explain experimental observations, such as why certain solvents or bases lead to higher reaction yields. researchgate.net

Diethanolamine as a Modifier in Material Synthesis for Catalytic Activity

Diethanolamine (DEA) is widely used as a chemical modifier and stabilizer in the sol-gel synthesis of metal oxides, significantly influencing the properties of the resulting materials and their catalytic activity. researchgate.net Its role is particularly prominent in the preparation of titanium dioxide (TiO₂), a key material in photocatalysis. soton.ac.uk

In the synthesis of TiO₂ films and powders from titanium alkoxide precursors, diethanolamine acts as a chelating agent that modifies the chemical reactivity of the precursor. researchgate.netsoton.ac.uk It coordinates to the titanium center, inhibiting rapid precipitation during the hydrolysis step and allowing for better control over particle growth. researchgate.net This interaction slows the rate of hydrolysis compared to systems without DEA, which in turn favors the growth of titania crystallites in the anatase phase, a polymorph often desired for its superior photocatalytic properties. researchgate.netsoton.ac.uk

The amount of DEA used as a modifier has a direct impact on the phase composition and morphology of the final TiO₂ material. soton.ac.uk Studies have shown that TiO₂ films prepared from sols with higher concentrations of DEA are flatter and free of cracks. soton.ac.uk Furthermore, the quantity of DEA influences the anatase-to-rutile phase transition temperature; for instance, the presence of DEA can lead to the formation of the rutile phase at lower annealing temperatures compared to acid-catalyzed sols where no rutile is typically observed under similar conditions. soton.ac.uk The stabilizing effect of DEA on precursor sols is attributed to differences in the cluster size of the primary building blocks formed during synthesis. soton.ac.uk

Table 2: Effect of Diethanolamine (DEA) on TiO₂ Film Properties Annealed at 600°C soton.ac.uk

Data derived from sols using titanium isopropoxide precursor.

Sol TypeDEA Molar Equivalents (eq)Resulting Phase(s)Film Thickness (approx.)Film Morphology
Acidic0AnataseNot specifiedNot specified
DEA-3mL0.85Anatase, RutileNot specifiedNot specified
DEA-7mL2.0Anatase, Rutile (higher fraction)~960 nmFlat and crack-free

Diethanolamine Hydrochloride in Industrial Catalytic Processes

Diethanolamine and its hydrochloride salt are integral to several industrial catalytic processes, valued for their reactivity and physical properties. Diethanolamine can act as a catalyst itself or as a reactant in catalytic systems to produce valuable chemicals. diplomatacomercial.comgoogle.com

In the manufacturing of plastics and resins, diethanolamine functions as a catalyst in polymerization reactions, helping to improve the mechanical properties and thermal stability of the final polymer products. diplomatacomercial.com It also serves as a crucial raw material in catalytic dehydrogenation processes to produce iminodiacetic acid (IDA), a key intermediate for the herbicide glyphosate. rsc.org Copper-based catalysts are commonly employed for this transformation. rsc.org

Another significant industrial application is the reductive amination of diethanolamine to produce piperazine (B1678402) (PIP) and aminoethylethanolamine (AEEA). google.com This process utilizes specialized catalysts, such as those composed of mixed metals on an acidic mixed metal oxide support (e.g., transitional alumina), to ensure high selectivity towards the desired products. google.com In the realm of environmental catalysis, Ru-based catalysts have shown high activity in the catalytic wet oxidation (CWO) of N-methyldiethanolamine, a pollutant found in some industrial wastewaters. mdpi.com

Furthermore, selective catalysts, such as modified zeolite molecular sieves, are used in processes to continuously produce diethanolamine from ethylene (B1197577) oxide and ammonia (B1221849), where the catalyst's properties are tailored to maximize the yield of DEA over other ethanolamines. google.com In the oil and gas industry, diethanolamine is widely used for the removal of acid gases like hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂) from gas streams, a purification process critical for preventing equipment corrosion and meeting product quality standards. macler.com.br

Materials Science Applications of Diethanolamine Hydrochloride

Diethanolamine (B148213) Hydrochloride as a Component in Corrosion Inhibition Systems

Diethanolamine (DEA), often utilized as its hydrochloride salt for better solubility in aqueous acidic solutions, is an effective corrosion inhibitor for various metals and alloys, including zinc and steel. ijrar.orgpeacta.org Its efficacy stems from its molecular structure, which contains nitrogen and oxygen heteroatoms with lone pairs of electrons, facilitating adsorption onto metal surfaces. This adsorption forms a protective barrier that isolates the metal from the corrosive environment. ijrar.orgresearchcommons.org

The mechanism of corrosion inhibition by diethanolamine has been elucidated through various electrochemical and spectroscopic techniques. Electrochemical studies, such as galvanostatic and potentiostatic polarization, reveal that diethanolamine functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, with a more pronounced effect on the anodic process in some cases. ijrar.orgpeacta.org For instance, in studies on zinc in hydrochloric acid, the corrosion potential (Ecorr) shifted, suggesting the inhibitor's influence on the electrochemical reactions. ijrar.org In the case of mild steel in sulfuric acid, diethanolamine was found to be a strong passivating agent that inhibits both cathodic and anodic processes to a similar extent. peacta.org

The primary inhibition mechanism is the adsorption of DEA molecules onto the metal surface. ijrar.orgpeacta.org The nature of this adsorption can be physical (electrostatic) or chemical (chemisorption), depending on the system. peacta.org The adsorption process often follows established models like the Langmuir or Frumkin adsorption isotherms. ijrar.orgpeacta.org Studies on mild steel in sulfuric acid suggest that the process is physical adsorption, as indicated by the decrease in inhibition efficiency with rising temperature. peacta.org In contrast, for zinc in hydrochloric acid, the process is described as chemisorption, where a protective film is formed and maintained on the metal. ijrar.org

Spectroscopic analyses provide direct evidence of this protective layer. Infrared (IR) spectroscopy has shown that diethanolamine adsorbs on mild steel through its nitrogen and oxygen atoms. peacta.org Scanning Electron Microscopy (SEM) offers visual confirmation, showing a smoother, protected metal surface in the presence of the inhibitor compared to the pitted, corroded surface of an uninhibited metal. peacta.org

The performance of diethanolamine-based inhibitors is highly dependent on their concentration and the operational temperature in acidic environments like hydrochloric acid (HCl) and sulfuric acid (H2SO4). ijrar.orgpeacta.org Generally, the inhibition efficiency (IE%) increases with a higher concentration of the inhibitor. ijrar.orgpeacta.org For example, in a study of zinc in 0.01 M HCl, the IE of diethanolamine increased from 93.41% to 97.26% as its concentration was raised from 5 mM to 20 mM. ijrar.org Similarly, for mild steel in 0.5 M H2SO4, the IE varied from 55.3% to 88.7% for concentrations from 10⁻⁷ M to 10⁻³ M, respectively. peacta.org

However, the effectiveness of these inhibitors tends to decrease as the temperature rises. This is a common characteristic of physically adsorbed inhibitors, as thermal energy can overcome the electrostatic forces holding the inhibitor molecules to the surface. peacta.org For mild steel in sulfuric acid, a significant drop in IE was observed as the temperature increased. peacta.org

MetalAcid MediumInhibitor ConcentrationTemperature (K)Inhibition Efficiency (IE%)Reference
Zinc0.01 M HCl5 mM30193.41 ijrar.org
Zinc0.01 M HCl10 mM30194.51 ijrar.org
Zinc0.01 M HCl15 mM30195.89 ijrar.org
Zinc0.01 M HCl20 mM30197.26 ijrar.org
Mild Steel0.5 M H2SO410⁻³ M30388.7 peacta.org
Mild Steel0.5 M H2SO410⁻⁷ M30355.3 peacta.org
N80 Steel15% HCl0.7% (mass fraction)-98.8 mdpi.com

Diethanolamine in Polymeric Materials Research

Derivatives of diethanolamine are valuable building blocks in polymer chemistry, particularly for creating functional polymers with applications in material protection.

N-tert-butyl diethanolamine is a key monomer used in the synthesis of waterborne polyurethanes (WPUs). mdpi.comrepec.org These polymers are designed to be environmentally friendlier alternatives to solvent-based systems and can be engineered to act as dual-function inhibitors, preventing both corrosion and gas hydrate (B1144303) formation in industrial settings. mdpi.comsemanticscholar.org The inclusion of N-substituted diethanolamines allows for tuning the hydrophobicity and, consequently, the performance of the resulting polyurethane. mdpi.comsemanticscholar.org

Research on a waterborne polyurethane based on N-tert-butyl diethanolamine (tB-WPU) has demonstrated its effectiveness as a corrosion inhibitor for carbon steel in 2M HCl. mdpi.comrepec.orgresearchgate.net The tB-WPU molecules adsorb onto the steel surface, a process characterized as physisorption, and form a protective film. mdpi.comrepec.org Quantum-chemical calculations support these findings, indicating that the chemical bond between the inhibitor and the steel surface primarily involves the carboxyl and amino groups of the polyurethane. mdpi.comresearchgate.net

The performance of tB-WPU is influenced by temperature and mechanical agitation. Its inhibition efficiency is high at room temperature but decreases at elevated temperatures. mdpi.comresearchgate.net For instance, at a concentration of 500 ppm, the IE dropped from 89.5% at 25°C to 49.6% at 75°C. mdpi.com Stirring the solution also significantly reduces the inhibitor's effectiveness, likely due to increased desorption of the polymer from the metal surface. mdpi.comrepec.orgresearchgate.net

InhibitorMetalMediumConcentrationConditionTemperature (°C)Inhibition Efficiency (IE%)Reference
tB-WPUCarbon Steel2M HCl500 ppmNo Stirring2589.5 mdpi.com
tB-WPUCarbon Steel2M HCl500 ppmStirring2560.7 mdpi.comresearchgate.net
tB-WPUCarbon Steel2M HCl500 ppmNo Stirring5083.2 mdpi.com
tB-WPUCarbon Steel2M HCl500 ppmNo Stirring7549.6 mdpi.com

Role of Diethanolamine in Perovskite Solar Cell Interface Modification

In the field of renewable energy, diethanolamine (DEA) plays a crucial role in enhancing the performance of perovskite solar cells (PSCs). nih.govuaeu.ac.aemdpi.com A significant challenge in PSC fabrication is managing the interface between the perovskite light-absorbing layer and the charge-transporting layers to prevent energy losses. nih.govmdpi.com

DEA is used as an interfacial modifier, inserted as a thin monolayer between the perovskite film and the substrate, such as indium tin oxide (ITO). nih.govuaeu.ac.ae This modification addresses several critical issues. The DEA molecules form chemical linkages with both the substrate and the perovskite layer, which improves the quality and crystallinity of the perovskite film, leading to larger grains and fewer defects. mdpi.com

Toxicological Investigations and Mechanistic Studies of Diethanolamine Hydrochloride

In Vitro Toxicological Assessments

In vitro studies provide foundational knowledge on the interaction of diethanolamine (B148213) hydrochloride with biological systems at the cellular and molecular level. These assessments are crucial for understanding the mechanisms that may underlie toxicity observed in whole organisms.

Genetic Toxicity: Mutagenicity and Chromosomal Aberrations

A battery of in vitro genetic toxicity tests has been conducted to evaluate the mutagenic and clastogenic potential of diethanolamine. The results from these studies have been consistently negative. In assays using Salmonella typhimurium and mouse lymphoma L5178Y cells, diethanolamine did not induce mutations, regardless of the presence or absence of metabolic activation. oup.com Furthermore, studies in Chinese hamster ovary (CHO) cells showed that the compound did not cause an increase in sister chromatid exchanges or chromosomal aberrations. oup.comnih.gov These findings suggest that diethanolamine is not genotoxic, meaning it does not directly damage genetic material to cause mutations or cancer. oup.com

Genetic Toxicity Assay Test System Result Metabolic Activation Reference
MutagenicitySalmonella typhimuriumNegativeWith and without oup.com
MutagenicityMouse L5178Y TK+/- cellsNegativeWith and without oup.com
Chromosomal AberrationsChinese hamster ovary (CHO) cellsNegativeWith and without oup.com
Sister Chromatid ExchangeChinese hamster ovary (CHO) cellsNegativeWith and without oup.com
Micronucleus Test (in vivo)B6C3F1 Mouse ErythrocytesNegativeN/A oup.com

Cellular Interactions: Gap Junctional Communication and DNA Hypomethylation

Beyond direct genetic damage, diethanolamine's toxicity may be mediated by epigenetic mechanisms, including the disruption of intercellular communication and alterations in DNA methylation patterns.

Gap Junctional Intercellular Communication (GJIC): Research has indicated that diethanolamine can inhibit gap junctional intercellular communication, a critical process for maintaining tissue homeostasis. However, the extent of this inhibition shows species-specific differences. cir-safety.org The disruption of GJIC is a known mechanism for non-genotoxic carcinogens, as it can interfere with the coordinated regulation of cell growth and differentiation. dtic.milnih.gov

DNA Hypomethylation: Diethanolamine is hypothesized to facilitate tumorigenesis through an epigenetic mechanism involving altered DNA methylation. oup.com Studies have shown that diethanolamine, similar to the effects of choline (B1196258) deficiency, induces an altered pattern of methylation in the DNA of B6C3F1 mouse hepatocytes. nih.gov This effect is characterized predominantly by hypomethylation (a decrease in methylation) in GC-rich regions of DNA, which are often associated with gene promoter regions. oup.comnih.gov This altered methylation can disrupt normal gene expression, contributing to the development of cancer. nih.gov The similarity in methylation patterns between diethanolamine exposure and choline deficiency supports the hypothesis that diethanolamine's carcinogenic effect in mice is linked to its disruption of choline homeostasis. oup.comnih.gov

Effects on Phospholipid Metabolism and Choline Sequestration

A significant mechanism of diethanolamine's toxicity involves its interference with the metabolism of essential phospholipids (B1166683) and the homeostasis of choline. Structurally similar to choline and ethanolamine (B43304), diethanolamine can competitively inhibit the synthesis of critical membrane components like phosphatidylcholine and phosphatidyl ethanolamine in liver tissue. nih.govscispace.com

Studies have demonstrated that diethanolamine inhibits the cellular uptake of choline and is itself incorporated into the phospholipid fraction. nih.govca.gov This leads to a state of functional choline deficiency within the cell. nih.govmdpi.com The consequence of this is a reduction in phosphatidylcholine synthesis. nih.gov Because diethanolamine-containing phospholipids are catabolized more slowly than their natural counterparts, they tend to accumulate during chronic exposure, further disrupting cellular function. scispace.com This induced choline deficiency is considered a key factor in the development of liver tumors observed in mice. nih.govmdpi.com

In Vivo Toxicological Assessments

In vivo studies in animal models are essential for understanding the systemic effects of diethanolamine hydrochloride, including its potential to cause cancer and damage specific organs.

Carcinogenicity Studies in Experimental Animals: Hepatic and Renal Neoplasms

Long-term dermal application studies conducted by the National Toxicology Program (NTP) provided clear evidence of the carcinogenic activity of diethanolamine in B6C3F1 mice. cir-safety.org These studies revealed increased incidences of liver neoplasms (hepatocellular adenoma or carcinoma) in both male and female mice. cir-safety.orgdtic.mil Additionally, male mice exhibited an increased incidence of renal tubule neoplasms (adenoma or carcinoma). cir-safety.orgepa.gov The International Agency for Research on Cancer (IARC) has classified diethanolamine as possibly carcinogenic to humans (Group 2B), based on sufficient evidence in experimental animals. nih.gov The carcinogenic response in mice is believed to be linked to the compound's ability to induce a state of choline deficiency. dtic.mil

Species/Sex Tumor Site Finding Reference
B6C3F1 Mice (Male)Liver, KidneyIncreased incidence of hepatic and renal tubule neoplasms cir-safety.orgepa.gov
B6C3F1 Mice (Female)LiverIncreased incidence of hepatic neoplasms cir-safety.orgdtic.mil

Target Organ Toxicity and Histopathological Alterations (e.g., Liver, Kidney, Brain, Testis)

Independent of its carcinogenic effects, diethanolamine demonstrates toxicity in several target organs across different species.

Liver: In mice, dose-dependent increases in liver weight, cytologic alterations, syncytial alteration, and necrosis of individual hepatocytes have been observed. oup.comnih.gov

Kidney: The kidneys are a primary target in both rats and mice. Findings in rats include increased kidney weights, nephropathy, renal tubular cell necrosis, and tubular mineralization. oup.comnih.govresearchgate.net In mice, renal tubular epithelial necrosis and hyperplasia have been noted. cir-safety.orgnih.gov

Nervous System: In rats, treatment-related effects include demyelination in the brain (specifically the medulla oblongata) and the spinal cord. oup.comnih.govresearchgate.net

Testis: Male rats exposed to diethanolamine showed degeneration of the seminiferous tubules and decreased sperm motility and count. oup.comnih.govresearchgate.net

Other Effects: Rats also developed a poorly regenerative, microcytic anemia. oup.comnih.gov Dermal application in both rats and mice led to skin lesions at the site of application, including ulceration, inflammation, and hyperkeratosis. nih.govresearchgate.net

The table below summarizes the primary target organs and observed histopathological changes.

Species Target Organ Histopathological Alterations Reference
Rat KidneyNephropathy, tubular necrosis, mineralization oup.comnih.gov
Brain/Spinal CordDemyelination nih.govresearchgate.net
TestisDegeneration of seminiferous tubules nih.govresearchgate.net
Blood/Bone MarrowMicrocytic anemia oup.comnih.gov
SkinUlceration, inflammation, hyperkeratosis nih.gov
Mouse LiverCytologic and syncytial alteration, hepatocellular necrosis cir-safety.orgnih.gov
KidneyRenal tubular necrosis, tubular hyperplasia cir-safety.orgnih.gov
HeartCardiac myocyte degeneration nih.gov

Reproductive and Developmental Toxicity

Studies on diethanolamine (DEA) have provided insights into its potential effects on reproduction and development, with findings varying between species. In a dermal developmental toxicity study, pregnant CD rats and New Zealand White rabbits were exposed to DEA during major organogenesis. The results indicated that developmental toxicity, specifically an increased incidence of skeletal variations in fetuses, was observed only in rats and at dose levels that also caused significant maternal toxicity, including hematological effects. nih.gov In contrast, no evidence of developmental toxicity was found in rabbits at any dose level tested. nih.gov Another developmental toxicity study conducted via the oral route showed that adverse effects were only observed in the presence of maternal toxicity. epa.gov

In a two-generation reproductive toxicity study in Wistar rats administered ethanolamine hydrochloride in their diet, various endpoints were evaluated to assess the impact on reproductive performance and offspring development. cir-safety.org Furthermore, studies in F344/N rats have identified the testis as a target organ of diethanolamine toxicity, with degeneration of the seminiferous tubules noted in males. nih.govnih.gov

Table 1: Summary of Reproductive and Developmental Toxicity Findings for Diethanolamine

Species Route of Administration Key Findings Citation
CD Rats Dermal Developmental toxicity (skeletal variations) observed only at maternally toxic doses. nih.gov
New Zealand White Rabbits Dermal No evidence of developmental toxicity. nih.gov
Rats Oral Developmental effects of concern observed only in the presence of maternal toxicity. epa.gov
Wistar Rats Oral (diet) Two-generation reproductive toxicity study conducted. cir-safety.org
F344/N Rats Dermal/Oral Degeneration of the seminiferous tubules in males. nih.govnih.gov
B6C3F1 Mice Dermal/Oral Decreased sperm motility in males. environment-agency.gov.uk

Sensory Irritation and Allergic Sensitization Studies

Diethanolamine has been shown to cause sensory irritation. Acute inhalation exposure in humans can lead to irritation of the nose and throat, while dermal exposure may result in skin irritation. epa.gov Animal studies have corroborated these findings, demonstrating that dermal application of diethanolamine can cause skin irritation in rats and mice. epa.govnih.gov Specifically, studies in rats have shown ulcerative skin lesions at the site of application, accompanied by inflammatory cell infiltration, hyperkeratosis, and acanthosis. nih.gov In mice, skin lesions at the site of application also included ulceration, inflammation, hyperkeratosis, and acanthosis. nih.govnih.gov

Regarding allergic sensitization, while animal studies have not classified diethanolamine as a skin sensitizer, human data suggests a potential for contact allergy. nih.gov An analysis of patch test data from a large number of patients revealed a prevalence of contact allergy to diethanolamine of 1.8%. nih.gov It is suggested that chronic damage to the skin barrier, the alkalinity of ethanolamines, and other contributing factors may increase the risk of sensitization. nih.gov

Table 2: Sensory Irritation and Allergic Sensitization Profile of Diethanolamine

Effect Species/Population Key Findings Citation
Sensory Irritation (Inhalation) Humans Irritation of the nose and throat. epa.gov
Sensory Irritation (Dermal) Humans Skin irritation. epa.gov
Sensory Irritation (Dermal) Rats & Mice Ulcerative skin lesions, inflammation, hyperkeratosis, and acanthosis at the site of application. nih.govnih.gov
Allergic Sensitization Humans (Patch Test Data) 1.8% prevalence of contact allergy. nih.gov

Comparative Mammalian Toxicology and Species-Specific Responses

Toxicological studies of diethanolamine have revealed notable species-specific differences in response, particularly between rats and mice. In subchronic toxicity testing, both species exhibited effects such as increased organ weights and histopathology of the kidney and/or liver. epa.gov However, the specific target organs and the nature of the effects varied.

In F344/N rats, target organs of diethanolamine toxicity include the bone marrow, kidney, brain, spinal cord, testis, and skin. nih.govnih.gov Rats developed a poorly regenerative, microcytic anemia and showed dose-dependent hematologic and renal function changes. nih.govnih.gov In contrast, B6C3F1 mice exhibited toxicity in the liver, kidney, heart, salivary gland, and skin. nih.govnih.gov Mice showed dose-dependent increases in liver weight, cytologic alteration, and necrosis of individual hepatocytes. nih.gov Furthermore, there is evidence of carcinogenicity in mice, with an increased incidence of liver and kidney tumors, which was not observed in rats. epa.govepa.gov The absorption of diethanolamine from the skin has been found to be significantly greater in mice compared to rats. nih.gov

Table 3: Comparative Toxicology of Diethanolamine in Rats and Mice

Toxicological Endpoint F344/N Rats B6C3F1 Mice Citation
Primary Target Organs Bone marrow, kidney, brain, spinal cord, testis, skin Liver, kidney, heart, salivary gland, skin nih.govnih.gov
Hematological Effects Poorly regenerative, microcytic anemia Not a primary finding nih.govnih.gov
Renal Effects Increased kidney weights, renal tubular cell necrosis, nephropathy, tubular necrosis, and mineralization Nephropathy and tubular epithelial necrosis in males nih.govnih.govnih.gov
Hepatic Effects Increased liver weights with no associated histopathological changes Dose-dependent increases in liver weight, cytologic alteration, and necrosis of individual hepatocytes nih.gov
Carcinogenicity No evidence of carcinogenicity Increased incidences of liver and kidney neoplasms epa.govepa.gov
Dermal Absorption Lower Significantly higher nih.gov

Neurotoxicity Research Related to Diethanolamine and its Metabolites

Research has indicated that diethanolamine and its metabolites can exert neurotoxic effects. In a 13-week study, demyelination in the brain (medulla oblongata) and spinal cord was observed in both male and female rats administered diethanolamine. nih.govnih.gov Animal studies have also reported effects on the central nervous system (CNS) from chronic oral exposure to diethanolamine. epa.gov

The mechanism of diethanolamine's neurotoxicity may be linked to its metabolism and incorporation into phospholipids. nih.gov Diethanolamine is metabolized through biosynthetic pathways common to ethanolamine and can be incorporated into phosphoglyceride and sphingomyelin (B164518) analogues. nih.gov This formation of aberrant phospholipids derived from this unnatural alkanolamine is speculated to contribute to its cumulative toxicity. nih.gov Furthermore, clinical case studies in humans have highlighted the importance of neurotoxicity, an effect not as readily observed in rodent laboratory studies. environment-agency.gov.uk The metabolism of diethanolamine can lead to the formation of metabolites such as diethylaminoacetic acid and diethyl-(2-hydroxyethyl)-amino-oxide in rats. oecd.org

Table 4: Neurotoxicity Profile of Diethanolamine

Finding Species Details Citation
Demyelination F344/N Rats Observed in the brain (medulla oblongata) and spinal cord in a 13-week study. nih.govnih.gov
Central Nervous System Effects Animals (General) Reported from chronic oral exposure. epa.gov
Mechanism of Toxicity Rats Incorporation into aberrant phospholipids (phosphoglycerides and sphingomyelins). nih.gov
Metabolites Rats Diethylaminoacetic acid and diethyl-(2-hydroxyethyl)-amino-oxide. oecd.org
Human Relevance Humans Clinical case studies indicate neurotoxicity. environment-agency.gov.uk

Environmental Research on Diethanolamine and Its Hydrochloride Salt

Ecotoxicological Impact Assessments

Ecotoxicology studies the harmful effects of chemical substances on biological organisms and ecosystems. For diethanolamine (B148213), this involves assessing its toxicity to aquatic life and its potential to accumulate in organisms.

Diethanolamine has been shown to be harmful to aquatic organisms. nih.gov The toxicity varies across different species and trophic levels. The most sensitive organisms in one study were the invertebrate Daphnia magna and the bacterium Vibrio fischeri, followed by the alga Chlorella vulgaris and a fish cell line. nih.gov

Acute toxicity is generally measured by the concentration that is lethal to 50% of a test population (LC50) or causes an effect in 50% of the population (EC50) over a short period. For fish, such as the fathead minnow (Pimephales promelas), the 96-hour LC50 for diethanolamine hydrochloride has been reported as 1,460 mg/L, indicating low acute toxicity. sigmaaldrich.cn For the aquatic invertebrate Daphnia magna, a 48-hour EC50 for immobilization was 55 mg/L. ictulsa.com Algae appear to be more sensitive, with a 96-hour EC50 for growth inhibition of Pseudokirchneriella subcapitata reported at 2.2 mg/L. ictulsa.com

While acute toxic effects at expected environmental concentrations may be low, the possibility of chronic effects or synergistic effects with other chemicals cannot be dismissed. nih.gov Chronic toxicity values for fish, aquatic invertebrates, and algae have been estimated at 0.55 mg/L, >10 mg/L, and 3.9 mg/L, respectively. epa.gov

Table 2: Ecotoxicity Data for Diethanolamine and its Hydrochloride Salt

SpeciesType of TestEndpointConcentration (mg/L)Source
Pimephales promelas (fathead minnow)96-hour AcuteLC501,460 sigmaaldrich.cn
Daphnia magna (water flea)48-hour AcuteEC50 (Immobilization)55 ictulsa.com
Ceriodaphnia dubia (water flea)48-hour AcuteEC50>10 - 100 windows.net
Pseudokirchneriella subcapitata (green algae)96-hour AcuteErC50 (Growth inhibition)2.2 ictulsa.com
FishChronicEstimated0.55 epa.gov
Aquatic InvertebratesChronicEstimated>10 epa.gov
AlgaeChronicEstimated3.9 epa.gov

Bioaccumulation refers to the buildup of a chemical in an organism over time. The potential for diethanolamine to bioaccumulate in aquatic organisms is considered to be low. nih.gov This is supported by an estimated bioconcentration factor (BCF) of less than 3. nih.govnoaa.gov A BCF is a measure of the extent of a chemical's concentration in an organism compared to the concentration in the surrounding water. According to standard classification schemes, a BCF of this level suggests that the potential for bioconcentration is low. nih.gov The high water solubility and low octanol-water partition coefficient (log Kow of -1.43) of DEA further suggest it will not significantly bioconcentrate in aquatic life. noaa.gov

However, some research indicates that while acute toxicity is low, repeated exposure can lead to the accumulation of diethanolamine in tissues such as the liver and kidney. nih.govacs.org This accumulation is not due to typical partitioning into fatty tissues but rather because DEA can be metabolized and incorporated into phospholipids (B1166683), which are essential components of cell membranes. nih.gov This process can lead to the formation of aberrant phospholipids derived from DEA. nih.gov

Environmental Monitoring and Occurrence in Wastewater and Air

Diethanolamine (DEA) and its salts, including this compound, are subject to environmental monitoring due to their widespread industrial and consumer uses, which can lead to their release into wastewater and the atmosphere. who.int

Occurrence in Wastewater

The extensive use of diethanolamine in various industrial processes and consumer products results in significant discharges into wastewater. nih.gov Its high miscibility with water means that large quantities can enter sewage systems in an unaltered form. who.intnih.gov

Industrial sources are a primary contributor to DEA in wastewater. For instance, in the United States, surface water discharges of diethanolamine from 358 industrial facilities were reported to be 100,350 kg in 1994. who.int In Canada, on-site releases of diethanolamine and its salts to water from 74 facilities amounted to approximately 26,000 kg per year in 1995. who.intnih.gov

DEA is a known component of wastewater from natural gas sweetening plants, where it is used to remove acidic gases like carbon dioxide. unito.it The concentration of DEA in these effluents can range from 800 to 16,000 ppm. unito.itresearchgate.net It is also utilized in water treatment processes for pH adjustment and alkalinity control, which can contribute to its presence in discharged water. gosingletrack.com

The following table provides a summary of reported DEA releases to water from industrial facilities:

Occurrence in Air

Diethanolamine can be released into the atmosphere from various industrial activities. In 1994, air emissions of diethanolamine from 358 industrial facilities in the United States were approximately 149,200 kg. who.intnih.gov In Canada, on-site air releases from 74 facilities were about 40,000 kg per year in 1995. who.intnih.gov

DEA has been detected in the air of workplaces, particularly in the metal manufacturing industry where it is used in metalworking fluids. nih.gov Levels in bulk metalworking fluids have been found to range from 4% to 5%. nih.gov Monitoring in a German study between 1992 and 1994 showed DEA concentrations in metalworking fluids ranging from 0% to 44%. who.int

The Occupational Safety and Health Administration (OSHA) has a validated method for detecting DEA in the air with a detection limit of 0.04 ppm for a 10-liter air sample. cdc.gov The National Institute for Occupational Safety and Health (NIOSH) has established a recommended exposure limit of 3 ppm (15 mg/m³). cdc.gov

The table below summarizes reported air emissions of DEA from industrial facilities:

Research Findings on Detection and Treatment

Research has focused on methods for detecting and treating DEA in environmental samples. Liquid chromatography with pulsed amperometric detection is a method used for determining total alkanolamines, including DEA, in wastewater and other solutions. thermofisher.com This method has a detection limit of 10 parts-per-billion in an alkaline etch solution. thermofisher.com

Studies have also investigated the degradation of DEA in wastewater. One approach involves advanced oxidation processes (AOPs) like the use of Fenton's reagent, which has been shown to effectively degrade DEA. unito.itresearchgate.net Research indicates that 70-80% of the ultimate chemical oxygen demand (COD) removal from DEA-containing water can be achieved within three minutes using this method. researchgate.net Another AOP, combining UV light with hydrogen peroxide (H2O2), has also been explored for DEA degradation in synthetic wastewater. researchgate.net

Biological treatment is another avenue of research. While the biodegradation of pure DEA can be slow due to the need for microbial acclimatization, partially degraded DEA from AOPs shows rapid COD removal within a day when treated with activated sludge. unito.itresearchgate.net

Advanced Analytical Methodologies for Diethanolamine Hydrochloride

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation and quantification of diethanolamine (B148213) hydrochloride from complex mixtures. The choice of technique often depends on the sample matrix, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of diethanolamine. However, because diethanolamine lacks a natural chromophore or fluorophore, direct detection using common UV-Vis or fluorescence detectors is challenging and often lacks sensitivity. thermofisher.com To overcome this limitation, pre-column derivatization is employed, a process that chemically modifies the analyte to attach a molecule (a tag) with strong UV-absorbing or fluorescent properties. thermofisher.comscribd.com This chemical modification not only enhances detection but can also improve the chromatographic properties of the analyte. osha.govresearchgate.net

Several derivatizing agents have been successfully used for the analysis of diethanolamine:

Dansyl chloride: This reagent reacts with the secondary amine group of diethanolamine in a slightly alkaline medium to form a highly fluorescent derivative, allowing for sensitive detection. rsc.org

9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl): This agent also reacts with the amine group to produce a fluorescent derivative, enabling the simultaneous determination of diethanolamine and other ethanolamines in samples like workplace air. nih.gov

1-naphthylisothiocyanate (NITC): Used for air sampling analysis, NITC reacts with diethanolamine on a coated resin. The resulting derivative is then desorbed and analyzed by HPLC with UV detection. osha.gov

The selection of the derivatization reagent and HPLC conditions is critical for achieving the desired analytical performance, including low detection limits and high accuracy.

Derivatizing AgentDetection MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Application ExampleSource
Dansyl chlorideHPLC with Fluorescence Detection0.57 µg/g1.72 µg/gCosmetic samples rsc.org
9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl)HPLC with Fluorescence/Photo-Diode Array Detection-0.100 µ g/sample Workplace air nih.gov
1-naphthylisothiocyanate (NITC)HPLC with UV Detection--Air samples osha.gov

Ion Chromatography (IC) is a robust and straightforward technique for the quantification of diethanolamine, particularly in aqueous solutions and industrial process streams. metrohm.com This method is well-suited for separating ionic species. Since diethanolamine is a weak base, it can be protonated in an acidic eluent to form the diethanolammonium cation ((CH₂CH₂OH)₂NH₂⁺). google.com This allows it to be separated from other cations on a cation-exchange column. metrohm.comgoogle.com

Direct conductivity detection is a common method used in IC for amine analysis. metrohm.com However, the sensitivity for alkanolamines can be poor due to their low equivalent conductance. thermofisher.com Despite this, the technique is valued for its robustness in analyzing samples from various matrices, including scrubber solutions used for gas sweetening. metrohm.com Optimized chromatographic conditions are essential to resolve the diethanolamine cation from high concentrations of other matrix ions, such as sodium, which can cause interference. google.com The addition of organic modifiers like acetonitrile (B52724) to the eluent can improve peak shape and resolution for various low-molecular-weight amines. nih.gov

TechniquePrincipleColumn TypeDetectionKey ApplicationSource
Ion ChromatographyProtonation to form cation, separation on ion-exchange resinCation-exchange (e.g., Metrosep C series, Ionpac CS12)Direct ConductivityScrubber solutions, industrial wastewater metrohm.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and definitive identification based on mass spectra. However, direct GC analysis of diethanolamine is problematic due to its high polarity, low volatility, and tendency to exhibit poor peak shape. researchgate.netchromforum.org To make the compound suitable for GC analysis, a derivatization step is required to convert it into a more volatile and thermally stable derivative.

A common approach is silylation, where active hydrogens in the hydroxyl and amine groups are replaced with trimethylsilyl (B98337) (TMS) groups. hmdb.ca This process significantly reduces the polarity and increases the volatility of the analyte, allowing it to pass through the GC column. The mass spectrometer then detects the derivative, providing both quantitative data and a mass spectrum that serves as a molecular fingerprint for confirmation. GC-MS methods can be tailored with specific temperature programs and column types (e.g., DB-624UI) to achieve optimal separation and detection. google.com

Derivatization MethodAnalyte FormGC Column ExampleMS Ionization ModePurposeSource
SilylationTrimethylsilyl (TMS) derivative5%-phenyl-95%-dimethylpolysiloxaneElectron Ionization (EI)Increase volatility and thermal stability for GC analysis hmdb.cagoogle.com

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric methods are indispensable for the structural confirmation and highly sensitive detection of diethanolamine hydrochloride. These techniques provide detailed information about molecular structure and can achieve exceptionally low detection limits.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic compounds. jchps.comslideshare.net It is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. slideshare.net For this compound, ¹H NMR and ¹³C NMR are particularly useful.

Structural Elucidation: The ¹H NMR spectrum of this compound provides key information. The number of signals indicates the number of different types of protons, their location (chemical shift) reveals their electronic environment, the signal intensity corresponds to the number of protons of that type, and signal splitting (spin-spin coupling) shows the number of protons on adjacent atoms. slideshare.net This allows for the unambiguous confirmation of the connectivity of atoms within the molecule, verifying the -(CH₂)₂- backbone and the presence of hydroxyl and ammonium (B1175870) groups.

Mixture Analysis: NMR can analyze complex mixtures without prior separation. Different compounds in a mixture, such as monoethanolamine, diethanolamine, and triethanolamine, will produce distinct sets of signals in the NMR spectrum, allowing for their simultaneous identification and, in some cases, quantification (qNMR). core.ac.uk

For trace-level analysis, mass spectrometry coupled with liquid chromatography (LC-MS/MS) is the method of choice due to its outstanding sensitivity and selectivity. nih.govnih.gov This technique is capable of detecting diethanolamine at parts-per-billion (ppb) concentrations. nih.govlcms.cz

The process typically involves:

Separation: A liquid chromatograph, often using a hydrophilic interaction liquid chromatography (HILIC) column, separates diethanolamine from other components in the sample matrix. nih.gov

Ionization: The eluent from the LC is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) in positive ion mode is commonly used, which protonates the diethanolamine molecule to generate a precursor ion [M+H]⁺ with a mass-to-charge ratio (m/z) of 106.1. nih.gov

Detection and Quantification: Tandem mass spectrometry (MS/MS) is used for highly selective detection. The precursor ion (m/z 106.1) is selected, fragmented, and a specific, characteristic product ion (e.g., m/z 88.0) is monitored. nih.gov This specific precursor-to-product ion transition is unique to diethanolamine, minimizing the risk of interference from other compounds and ensuring accurate quantification even in complex matrices like cosmetic products or environmental water samples. nih.govantpedia.com This monitoring mode is known as Single Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). antpedia.com

TechniqueIonization ModeMonitored Transition (Precursor Ion → Product Ion)Limit of Detection (LOD)Limit of Quantification (LOQ)Application ExampleSource
LC-MS/MSESI Positivem/z 106.1 → 88.00.49 ppb1.96 ppbCosmetic products nih.gov
LC-MS/MSESI Positive-5 ppb-Surface water lcms.cz

Sample Preparation and Extraction Techniques for Complex Matrices

The analysis of this compound in intricate samples, such as industrial effluents, cosmetic products, or biological fluids, is often hampered by the presence of a diverse array of interfering compounds. Effective sample preparation is, therefore, a critical prerequisite for accurate quantification. The primary objectives of sample preparation are to remove matrix components that could interfere with the analysis, to concentrate the analyte to a detectable level, and to present the analyte in a solvent compatible with the analytical instrument.

Micellar Extraction and In Situ Derivatization

Micellar extraction has emerged as a simple, effective, and environmentally friendly technique for the extraction and preconcentration of analytes from various matrices. This method utilizes the unique properties of surfactants to form micelles in aqueous solutions, which can encapsulate and extract target compounds. When coupled with in situ derivatization, this technique allows for the simultaneous extraction and chemical modification of the analyte, often enhancing its detectability.

A notable application of this methodology involves the determination of trace diethanolamine in cosmetic samples. bohrium.com In this approach, the diethanolamine is complexed with a derivatizing agent, such as dansyl chloride, within a nonionic surfactant medium, like Triton X-114. bohrium.com The resulting derivative is then concentrated in the surfactant-rich phase through a process known as cloud point pre-concentration. bohrium.com This integrated derivatization, extraction, and enrichment process simplifies the analytical workflow. bohrium.com

The efficiency of micellar extraction and in situ derivatization is influenced by several key parameters that must be optimized to achieve the best analytical performance. These parameters include the concentration of the surfactant, the pH of the sample solution, the concentration of the derivatizing reagent, and the temperature and duration of the derivatization reaction.

Table 1: Optimal Parameters for Micellar Extraction and In Situ Derivatization of Diethanolamine

Parameter Optimal Value
Surfactant (Triton X-114) Concentration 4.0% (v/v)
pH 9
Derivatizing Reagent (dansyl chloride) Concentration 1.5 g L⁻¹
Derivatization Time 15 min

This table is based on data from a study on the determination of diethanolamine in cosmetic samples. bohrium.com

Under these optimized conditions, the method has demonstrated excellent analytical performance. Research findings have reported high recovery rates, low limits of detection (LOD), and limits of quantification (LOQ), along with good precision as indicated by the relative standard deviations (RSDs).

Table 2: Research Findings for Micellar Extraction of Diethanolamine

Parameter Result
Recovery 89.9% - 96.4%
Limit of Detection (LOD) 0.57 µg g⁻¹
Limit of Quantification (LOQ) 1.72 µg g⁻¹

This table summarizes the performance data from a validated micellar extraction method for diethanolamine. bohrium.com

Solid-Phase Extraction (SPE) and Liquid-Liquid Microextraction (LLME)

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that partitions analytes between a solid sorbent and a liquid sample. It is a versatile method for the cleanup and concentration of analytes from a variety of matrices. The selection of the appropriate SPE sorbent is critical and depends on the physicochemical properties of the analyte and the sample matrix.

For the extraction of ethanolamines, including diethanolamine, from complex matrices such as oil and gas wastewater, specific SPE cartridges have been evaluated. rsc.org One study found that Agilent PPL cartridges were effective in retaining most ethanolamines. rsc.org The SPE procedure typically involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest.

A detailed SPE procedure for extracting diethanolamine from high-salinity and organic-rich wastewater has been developed. rsc.org This method employs an Agilent PPL cartridge and involves the following steps:

Conditioning: The cartridge is conditioned with methanol (B129727) followed by ultrapure water. rsc.org

Sample Loading: The sample, adjusted to a specific pH (e.g., pH 11), is loaded onto the cartridge at a controlled flow rate. rsc.org

Washing/Desalting: The cartridge is washed with ultrapure water to remove salts and other polar interferences. rsc.org

Elution: The retained diethanolamine is eluted with a suitable solvent, such as a mixture of methanol and water containing formic acid. rsc.org

This SPE method, when coupled with advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), has shown high sensitivity.

Table 3: Research Findings for Solid-Phase Extraction of Diethanolamine from Wastewater

Parameter Result

This table presents the method detection limit from a study utilizing SPE for the analysis of diethanolamine in oil and gas wastewater. rsc.org

Liquid-Liquid Microextraction (LLME) represents a miniaturized version of the traditional liquid-liquid extraction technique, offering advantages such as reduced solvent consumption, lower cost, and higher enrichment factors. Various modes of LLME have been developed, including dispersive liquid-liquid microextraction (DLLME) and hollow-fiber liquid-phase microextraction (HF-LPME).

In Dispersive Liquid-Liquid Microextraction (DLLME) , a small volume of an extraction solvent is dispersed into the aqueous sample with the aid of a disperser solvent, creating a cloudy solution. semanticscholar.org This high surface area facilitates the rapid transfer of the analyte from the aqueous phase to the extraction solvent. semanticscholar.org The mixture is then centrifuged to separate the phases, and the analyte-rich extraction solvent is collected for analysis. semanticscholar.org

While DLLME has been applied to a wide range of analytes, specific applications and detailed research findings for the direct extraction of this compound are not extensively documented in the reviewed literature. However, a related technique, reversed-phase DLLME, has been successfully used for the determination of N-nitrosodiethanolamine, a derivative of diethanolamine, in cosmetic products. epa.gov This suggests the potential applicability of DLLME for diethanolamine analysis, though specific method development and validation would be required.

Hollow-Fiber Liquid-Phase Microextraction (HF-LPME) is another microextraction technique that utilizes a porous hollow fiber to support a small volume of organic solvent, which acts as a supported liquid membrane. nih.gov The analytes migrate from the sample solution, through the organic solvent in the pores of the fiber, and into an acceptor phase within the lumen of the fiber. scienceopen.com HF-LPME can be performed in two-phase or three-phase modes. scienceopen.com

Similar to DLLME, the direct application of HF-LPME for the extraction of this compound from complex matrices is not well-documented in the available scientific literature. However, HF-LPME has been successfully employed for the extraction of other amines, such as aromatic amines, from environmental water samples. nih.gov These methods demonstrate the potential of HF-LPME for the analysis of polar compounds like diethanolamine, but further research is needed to develop and validate a specific method.

Theoretical and Computational Studies of Diethanolamine Hydrochloride

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic properties of a many-body system based on its electron density. hust.edu.vn This approach has proven effective for studying a wide range of molecular systems, from simple organic molecules to complex biological and materials systems. nih.gov DFT is particularly valuable for investigating the properties of Diethanolamine (B148213) hydrochloride and its potential complexes.

DFT calculations can be used to obtain the optimized 3D structure of the diethanolammonium cation, providing detailed information on bond lengths, angles, and atomic charges. mdpi.com Such studies reveal the distribution of electron density within the molecule, highlighting the electrophilic and nucleophilic centers that govern its reactivity. nih.gov Furthermore, DFT is instrumental in studying complexes involving Diethanolamine hydrochloride, such as its interaction with metal ions. For instance, it can be used to model the structure and bonding in a diethanolammonium-tetrachloridopalladate(II) complex, which is synthesized using this compound. sigmaaldrich.com By calculating parameters like interaction energies and analyzing molecular orbitals (HOMO-LUMO), DFT provides insights into the stability and electronic nature of these complexes. hust.edu.vn

Below is a table representing typical electronic properties that can be calculated for this compound using DFT.

PropertyDescriptionTypical Calculated Value (Arbitrary Example)
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.-7.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.1.2 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.8.7 eV
Dipole Moment A measure of the net molecular polarity, arising from the charge distribution.12.5 Debye
Mulliken Atomic Charges Provides an estimation of the partial atomic charge on each atom in the molecule.N: -0.8, O: -0.6, Cl: -1.0, H(N): +0.5

The this compound molecule possesses significant conformational flexibility due to the rotation around its C-C, C-N, and C-O single bonds. Conformational analysis using computational methods like DFT can identify the various low-energy structures (conformers) the molecule can adopt. researchgate.net These studies are essential because the molecule's conformation can influence its physical properties and biological activity.

Intermolecular interactions, particularly hydrogen bonding, play a critical role in the solid-state structure and solution behavior of this compound. The protonated amine group (-NH2+-) and the two hydroxyl groups (-OH) can act as hydrogen bond donors, while the oxygen atoms and the chloride anion (Cl-) can act as hydrogen bond acceptors. DFT calculations can be used to model these interactions, determining their strength and geometric preferences. researchgate.net In the solid state, these hydrogen bonds create a complex network that holds the ions together in the crystal lattice. In solution, intermolecular hydrogen bonds with solvent molecules are crucial for solvation. researchgate.net

Molecular Dynamics Simulations of this compound Systems

While quantum chemical methods are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecular systems over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. mdpi.com This allows for the investigation of processes like conformational changes, diffusion, and interactions with the surrounding environment.

Diethanolamine is soluble in water, a property largely due to the hydrophilic nature of its amine and hydroxyl groups. wikipedia.org MD simulations are an ideal tool to study the solvation of this compound in detail. In an aqueous environment, simulations can reveal the structure of the solvation shells around the diethanolammonium cation and the chloride anion. Water molecules would be expected to orient their oxygen atoms towards the -NH2+- group and the hydroxyl hydrogens, while the water hydrogens would orient towards the chloride ion and the hydroxyl oxygens, forming strong hydrogen bonds. These simulations can quantify the number of water molecules in the primary solvation shell and the average lifetime of these interactions.

In organic media, the nature of the interactions would change depending on the solvent's polarity. In a polar aprotic solvent, interactions would be dominated by dipole-dipole forces, whereas, in a nonpolar solvent, solubility would be significantly lower, and the ions would likely exist as tight ion pairs. MD simulations can model these different scenarios, providing a molecular-level understanding of the compound's behavior in various media.

Prediction of Reactivity and Reaction Pathways Using Computational Models

Computational models are increasingly used to predict the chemical reactivity of molecules and to map out potential reaction pathways, which is crucial in fields like drug discovery and materials science. nih.govdaneshyari.com These models can range from quantum mechanics-based methods, which calculate activation energies, to machine learning algorithms trained on large datasets of chemical reactions. nih.govdigitellinc.com

For this compound, computational models can predict its reactivity towards various electrophiles and nucleophiles. By analyzing the molecule's calculated electronic properties, such as the distribution of electrostatic potential and the energies of frontier molecular orbitals (HOMO and LUMO), researchers can identify the most likely sites for chemical attack. researchgate.net This allows for the prediction of reaction outcomes and the design of new synthetic routes. nih.gov

The adsorption of organic molecules on metal surfaces is a phenomenon of great importance in areas such as corrosion inhibition and catalysis. Computational models, particularly DFT, are highly effective in elucidating the mechanisms of these surface interactions. mdpi.comnajah.edu

In the context of corrosion inhibition, organic molecules containing heteroatoms (like nitrogen and oxygen) are often effective in protecting metals in acidic environments. najah.edu this compound, present as the diethanolammonium cation in acidic solutions like hydrochloric acid, can act as a corrosion inhibitor for metals such as carbon steel. mdpi.com Computational studies can model the adsorption of this cation onto a metal surface. In an HCl solution, the steel surface is positively charged, but it becomes negatively charged through the specific adsorption of chloride ions. mdpi.com The protonated diethanolamine molecule can then adsorb onto this negatively charged surface via electrostatic interactions. mdpi.com

DFT calculations can be used to determine the most stable adsorption geometry and to calculate the adsorption energy, which indicates the strength of the interaction. researchgate.net These calculations often reveal that in addition to physisorption (electrostatic attraction), chemisorption can occur through the donation of electrons from the oxygen and nitrogen lone pairs to the vacant d-orbitals of the metal atoms, forming coordinate bonds. mdpi.com The analysis of the projected density of states (PDOS) can confirm the formation of these covalent bonds. mdpi.com

Below is a table summarizing key parameters derived from computational studies of inhibitor adsorption on a metal surface.

ParameterDescriptionSignificance for Adsorption
Adsorption Energy (E_ads) The energy released when the inhibitor molecule adsorbs onto the metal surface.A more negative value indicates stronger and more stable adsorption.
Binding Energy The energy required to separate the adsorbed molecule from the surface.A higher binding energy suggests stronger interaction, often indicative of chemisorption.
Charge Transfer (ΔN) The net amount of charge transferred between the inhibitor molecule and the metal surface upon adsorption.Indicates the nature of the bond formed; positive ΔN implies electron donation from the molecule to the metal. najah.edu
Gibbs Free Energy (ΔG°_ads) The change in Gibbs free energy during the adsorption process.Negative values indicate a spontaneous adsorption process. Values around -20 kJ/mol suggest physisorption, while values around or more negative than -40 kJ/mol suggest chemisorption. mdpi.com

Industrial Chemical Process Research Involving Diethanolamine Hydrochloride

Optimization of Gas Sweetening Processes (CO2/H2S removal)

Diethanolamine (B148213) hydrochloride plays a crucial role in industrial gas sweetening processes, primarily through its unconjugated form, diethanolamine (DEA). Research focuses on optimizing the removal of acidic gases like carbon dioxide (CO₂) and hydrogen sulfide (B99878) (H₂S) from natural gas streams to meet pipeline quality specifications and prevent operational issues like corrosion. witpress.comnih.govlaujet.com The process typically involves counter-currently contacting the sour gas with an aqueous amine solution in an absorber column. laujet.comnih.gov

Key research findings indicate that the efficiency of CO₂ and H₂S removal is highly dependent on several operational parameters. A study aimed at maximizing CO₂ removal using an aqueous DEA solution identified the optimal conditions to be a lean amine concentration of 30 wt%, a temperature of 40°C, and a circulation rate of 260 m³/h. nih.govnih.govresearchgate.net The concentration of the amine solution is considered the most impactful parameter on CO₂ absorption, while the temperature of the lean amine has the least effect. nih.gov

Further research into the optimization of these processes has explored different concentrations and the use of hybrid solvents. For instance, a case study on the Khurmala field found that a 35% w/w DEA solution effectively reduced H₂S concentration to approximately 5 ppm at an amine circulation rate of 350 m³/hr. witpress.com Another study investigated H₂S absorption in a hybrid solvent containing aqueous DEA and methanol (B129727), analyzing the effects of temperature and DEA mass fraction. aidic.it The absorption rate was found to increase as the DEA mass fraction was raised from 30% to 40%. aidic.it It is established that for secondary amines like DEA, the CO₂ loading capacity is generally limited to 0.5 moles of CO₂ per mole of amine. nih.gov

ParameterOptimal ValueGas TargetedSource
Lean Amine Concentration30 wt%CO₂ nih.govnih.gov
Lean Amine Temperature40 °CCO₂ nih.govnih.gov
Circulation Rate260 m³/hCO₂ nih.govnih.gov
DEA Circulation Rate (35% w/w solution)H₂S Concentration in Sweet GasSource
350 m³/hr~5 ppm witpress.com
400 m³/hr~4 ppm witpress.com

Research on Diethanolamine Hydrochloride in Metalworking Fluids

In the formulation of metalworking fluids, diethanolamine (DEA) has been historically used as a corrosion inhibitor and to provide reserve alkalinity. nih.govgoogle.com Research has focused on its effectiveness in protecting ferrous metals and its synergistic effects with other chemical compounds. google.com

A patented formulation for a corrosion-inhibiting metalworking fluid highlights a synergistic composition containing 20 to 27 wt% of free diethanolamine or triethanolamine. google.com The research found that the ratio of the amine salt of a dicarboxylic acid to the free amine was critical, with a weight ratio of approximately 4:8 yielding the best results in rust protection. When this ratio dropped below 3:8, the rust protection diminished rapidly. google.com At concentrations above 27 wt% free amine, no further improvement in rust inhibition was observed. google.com

Observational studies in industrial settings have demonstrated the practical benefits of DEA in cutting fluid formulations. A case study at a CNC machining plant in Germany reported significant improvements after switching to a cutting fluid containing 1.5% DEA. The results included an 18% increase in tool life, a 65% reduction in corrosion incidents, and a 90% decrease in emulsion breakdown. bdmaee.net

However, the use of DEA in metalworking fluids has seen a decline over time due to regulatory considerations. nih.govtaylorfrancis.com Data from Germany showed a steady decrease in the presence and concentration of diethanolamine in metalworking fluid samples between 1991 and 1996. nih.gov

Year(s)Percentage of German Samples with >0.2% DEAMaximum Concentration FoundSource
1991–9280%44% nih.gov
199353%Not Specified nih.gov
199425%Not Specified nih.gov
199521%Not Specified nih.gov
199612%0.85% nih.gov

Role in the Production of Industrial Intermediates (e.g., Morpholine, Diethanolamides)

This compound and, more commonly, its free base form, diethanolamine, serve as essential precursors and intermediates in the synthesis of various valuable industrial chemicals. nih.govatamankimya.com

One of the significant applications of diethanolamine is in the production of Morpholine. atamankimya.com Morpholine is synthesized through the dehydration of diethanolamine using sulfuric acid, a process that can achieve yields of 80-90%. atamankimya.comresearchgate.net Morpholine itself has widespread applications, including as a corrosion inhibitor in steam boiler systems, an intermediate for rubber chemicals, and a component in the synthesis of certain pharmaceuticals and agricultural products. atamankimya.com

Diethanolamine is also a key reactant in the production of diethanolamides. These are formed through the condensation reaction of diethanolamine with fatty acids. nih.govepa.gov Diethanolamides and diethanolamine salts of long-chain fatty acids are widely formulated into soaps and surfactants used in a variety of consumer products, including liquid laundry detergents, dishwashing liquids, cosmetics, and shampoos. nih.govepa.gov

Furthermore, this compound is utilized in the synthesis of other specialized chemical intermediates. It has been used to synthesize N-monophenylpiperazine and diethanolammonium chloride, the latter being a necessary component for preparing diethanolammonium-tetrachloridopalladate(II) complex. sigmaaldrich.com Its role extends to the pharmaceutical industry, where it serves as an intermediate in the production of specific diethanolamine derivatives developed as antiarrhythmic agents. google.com

Waste Treatment and Effluent Management Strategies for Diethanolamine-Containing Streams

The management and treatment of industrial waste streams containing diethanolamine are critical for environmental protection. Research has identified several effective strategies, encompassing physical, chemical, and biological methods. researchgate.net

For spills and immediate containment, the recommended procedure involves absorbing the liquid with inert materials like dry sand, vermiculite, or earth. bdmaee.netnj.govucsb.edu The contaminated absorbent is then placed into sealed, suitable containers for disposal as hazardous waste. nj.govucsb.edu It is strictly advised not to wash diethanolamine spills into sewers. nj.govictulsa.com Chemical neutralization with a weak acid may also be employed as part of the spill response. bdmaee.net

Common disposal methods for DEA-containing waste include incineration and chemical neutralization. bdmaee.net However, biological treatment is often considered the most economically feasible and effective technology for degrading the organic compound. researchgate.net Biological methods can involve both aerobic and anaerobic degradation by microorganisms. researchgate.net These processes can reduce the amine waste into simpler forms. researchgate.net Advanced biological treatment strategies include nitrification, where ammonia (B1221849) is oxidized to nitrite (B80452) and nitrate, followed by denitrification, where these compounds are reduced to nitrogen gas. researchgate.net This two-step process effectively removes nitrogen from the amine waste stream. researchgate.net All disposal and treatment activities must be conducted in accordance with regulations set by environmental agencies like the EPA. nj.govnj.gov

Future Research Directions

Development of Novel Diethanolamine (B148213) Hydrochloride-Based Functional Materials

Diethanolamine hydrochloride serves as a versatile chemical intermediate, and future research will likely focus on leveraging its unique properties to create advanced functional materials. Its role as a precursor in the synthesis of surfactants, corrosion inhibitors, and chemical intermediates is well-established. google.comnih.govmarketresearchfuture.com Building on this foundation, research can be directed toward developing materials with tailored properties for specialized applications.

Key areas for exploration include:

Polymer Chemistry: Investigating the use of this compound as a monomer or cross-linking agent in the synthesis of novel polymers. These polymers could possess unique thermal, mechanical, or conductive properties for use in advanced coatings, adhesives, or electronic components.

Pharmaceutical Derivatives: Expanding on the synthesis of Diethanolamine derivatives for therapeutic uses, such as the development of new antiarrhythmic agents or other pharmacologically active compounds. google.com

CO2 Capture Materials: Exploring the impregnation or grafting of this compound onto porous supports like mesoporous silica to create efficient and regenerable sorbents for carbon dioxide capture, a critical technology for mitigating greenhouse gas emissions. mdpi.com

Potential Functional MaterialPrecursor/ComponentTarget ApplicationRelevant Research Finding
Specialty Surfactants and EmulsifiersThis compoundCosmetics, detergents, personal care products marketresearchfuture.comUsed as an emulsifying agent and pH adjuster in various formulations. nordmann.globaldergipark.org.tr
Morpholine-Based Corrosion InhibitorsThis compoundIndustrial water treatment, metalworking fluids google.comnih.govServes as a raw material for the production of morpholine products. google.com
Solid Sorbents for CO2 CaptureThis compoundFlue gas separation, industrial emissions controlAmines like diethanolamine are used in CO2 separation processes. mdpi.com
Novel Pharmaceutical AgentsThis compoundCardiovascular medicine (e.g., antiarrhythmics) google.comUsed in the synthesis of diethanolamine derivatives with potential therapeutic activity. google.com

Advanced Toxicological Modeling and Risk Assessment for Human Health and Ecosystems

While extensive toxicological data exists for the parent compound, diethanolamine (DEA), future research should focus on developing sophisticated computational models to better predict its long-term effects and perform more accurate risk assessments. nih.govnih.govnih.govnih.gov Existing studies in rodents have identified target organs such as the liver, kidneys, and skin, providing a rich dataset for model development. nih.govepa.gov

Future research directions include:

Physiologically Based Pharmacokinetic (PBPK) Modeling: Creating PBPK models to simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound in humans and other species. This can help extrapolate findings from animal studies to human exposure scenarios and predict tissue-specific concentrations. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Models: Developing QSAR models to predict the toxicity of various diethanolamine derivatives based on their molecular structure. This would be invaluable for screening new functional materials (as described in 11.1) for potential toxicity early in the development process.

Ecosystem-Level Modeling: Assessing the environmental fate and transport of this compound in aquatic and terrestrial ecosystems. This involves modeling its biodegradation, potential for bioaccumulation, and toxic effects on a range of non-target organisms to conduct comprehensive environmental risk assessments.

Toxicological Endpoint/ParameterKey Research Finding (in Rodents)Implication for Advanced Modeling
Target OrgansLiver, kidney, bone marrow, brain, spinal cord, testis, and skin in rats; liver, kidney, and heart in mice. nih.govProvides specific tissues to model for dose-response and potential adverse outcomes.
Dermal AbsorptionAbsorption in mice (30-40%) is significantly higher than in rats (10-20%) at comparable doses. nih.govHighlights the need for species-specific parameters in PBPK models for accurate risk assessment.
CarcinogenicityEvidence of carcinogenic activity in mice (liver and renal tubule neoplasms), but not in rats. epa.gov IARC classifies it as Group 3: Not classifiable as to its carcinogenicity to humans. epa.govInforms the development of models that can explore mechanisms of carcinogenicity and interspecies differences.
MetabolismThe predominant radiolabeled analyte found in rat urine is unchanged diethanolamine, suggesting limited biotransformation. nih.govSimplifies metabolic pathways in PBPK models, allowing a greater focus on transport and accumulation.

Integration of Multi-Omics Approaches in Mechanistic Toxicity Studies

To move beyond descriptive toxicology and understand the precise molecular mechanisms underlying the toxicity of this compound, future research must integrate multi-omics technologies. dntb.gov.ua These approaches, which include genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the biological response to chemical exposure. mdpi.com By applying these techniques to cell cultures or animal models exposed to this compound, researchers can identify key pathways and molecular initiating events that lead to adverse outcomes.

Potential research avenues are:

Transcriptomics (RNA-Seq): To identify genes and signaling pathways that are up- or down-regulated in target cells (e.g., hepatocytes, renal cells) upon exposure. This could reveal mechanisms related to oxidative stress, DNA damage, or inflammation. mdpi.com

Metabolomics: To analyze changes in the cellular metabolome, identifying disruptions in key metabolic pathways such as energy metabolism or amino acid synthesis. mdpi.com For instance, studies on other toxicants have revealed significant perturbations in glycerophospholipid and sphingolipid metabolism. mdpi.com

Integrated Pathway Analysis: Combining data from multiple omics layers to construct comprehensive models of the toxicity pathways. This systemic approach can improve the identification of biomarkers for exposure and effect and provide a more robust understanding of the compound's mode of action. dntb.gov.uamdpi.com

Sustainable Synthesis and Degradation Pathways for this compound

With increasing emphasis on green chemistry and environmental stewardship, a key future research direction is the development of more sustainable methods for both the synthesis and degradation of this compound.

Sustainable Synthesis: Current synthesis involves the reaction of diethanolamine with hydrogen chloride. Future research should explore greener synthetic routes, such as:

Using bio-based feedstocks for the production of diethanolamine.

Employing catalytic processes that minimize energy consumption and waste generation.

Investigating the use of environmentally benign solvents or solvent-free reaction conditions.

Advanced Degradation Pathways: While diethanolamine is known to be biodegradable by certain microorganisms, research is needed to enhance this process and address its derivatives. tdl.orgtdl.org

Bioremediation: Isolating and engineering microorganisms with enhanced capabilities to degrade this compound and its more recalcitrant derivatives.

Advanced Oxidation Processes (AOPs): Further investigation into AOPs, such as treatment with Fenton's reagent, can be explored to break down the compound into more biodegradable intermediates. researchgate.net Combining AOPs with biological treatment represents a promising hybrid approach. researchgate.net

Pathway Elucidation: Identifying the full range of degradation products and intermediates to ensure that the breakdown process does not lead to the formation of more persistent or toxic compounds. ubc.ca

Degradation MethodKnown Degradation Products of DEAFuture Research Focus
Microbial DegradationNot specified, but complete mineralization is the goal.Enhancing efficiency for recalcitrant derivatives. tdl.org
Reaction with CO₂3-(hydroxyethyl)-2-oxazolidone (HEOD), N,N,N'-tris(hydroxyethyl)ethylenediamine (THEED), N,N'-bis(hydroxyethyl)piperazine (BHEP). Understanding the kinetics and environmental relevance of these pathways.
Reaction with COS/CS₂Monoethanolamine (MEA), Bis hydroxyethyl (B10761427) ethylenediamine (BHEED), Bis hydroxyethyl piperazine (B1678402) (BHEP), and others. ubc.caDeveloping treatment strategies for industrial streams where these reactions occur.
Advanced Oxidation (Fenton's)Intermediates leading to COD and TOC reduction. researchgate.netOptimizing process parameters (pH, reagent concentration) for industrial applications. researchgate.net

Application of Machine Learning and AI in Predicting this compound Properties and Reactivity

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling rapid prediction of molecular properties and reaction outcomes. rjptonline.orgchemcopilot.com Applying these computational tools to this compound can significantly accelerate research and development.

Future applications include:

Property Prediction: Training ML models, such as Graph Neural Networks (GNNs), on large chemical datasets to predict the physicochemical and toxicological properties of novel this compound derivatives. deepchem.io This can guide the synthesis of new functional materials with desired characteristics while avoiding potentially hazardous structures. mit.edumdpi.com

Reaction Prediction: Using AI platforms to predict the outcomes, yields, and potential byproducts of reactions involving this compound. chemcopilot.comdartmouth.edu This can optimize synthetic routes, reduce experimental trial-and-error, and facilitate the discovery of new chemical transformations. deepchem.iochosun.com

Retrosynthesis Planning: Implementing AI-powered retrosynthesis tools to design efficient and sustainable synthetic pathways for complex molecules starting from this compound. deepchem.io

AI/ML ApplicationModel Type/TechniquePotential Impact on this compound Research
Prediction of Physicochemical PropertiesGraph Neural Networks (GNNs), Quantitative Structure-Property Relationship (QSPR)Accelerates the design of new derivatives with specific properties (e.g., solubility, stability). deepchem.io
Forward Reaction PredictionTransformers, Deep Learning ModelsForecasts products and yields for novel reactions, reducing experimental costs. chemcopilot.comdeepchem.io
Toxicological Endpoint PredictionDeep Learning, Support Vector Machines (SVM), Random ForestEnables early-stage hazard identification for new derivatives, aligning with green chemistry principles. mdpi.comnih.gov
Retrosynthetic AnalysisAI-Powered Synthesis PlannersDesigns efficient, multi-step synthetic routes for complex target molecules from this compound. deepchem.io

Q & A

Basic: What are the standard synthetic routes for diethanolamine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:
this compound is commonly synthesized via halogenation of diethanolamine. For example, β,β'-dihalogenated diethylammonium hydrochloride intermediates can be produced by reacting diethanolamine with halogenating agents (e.g., HCl or PCl₃). Cyclocondensation with aromatic amines (e.g., 2,3-dichloroaniline) in aqueous solutions yields piperazine derivatives, as validated by <sup>1</sup>H NMR and IR characterization . Optimization involves adjusting catalyst-free reaction conditions, temperature, and molar ratios to maximize yield and purity. For instance, highlights the use of diethanolamine in amine formation reactions with p-anisidine, emphasizing the role of stoichiometry and solvent selection .

Basic: Which physical properties of this compound are critical for CO₂ capture studies, and how are they experimentally determined?

Methodological Answer:
Key properties include viscosity, refractive index, CO₂ solubility, and thermal stability. These are measured using:

  • Viscosity: Rotational viscometers under controlled temperatures (e.g., 25–80°C) .
  • CO₂ Solubility: Gravimetric or volumetric methods in high-pressure reactors, with comparisons to blends like DEA-sarcosine or DEA-dimethylformamide (DMF) .
  • Refractive Index: Abbe refractometers to correlate with concentration and solvent interactions .
    These parameters inform solvent selection for absorption efficiency and regeneration energy requirements in carbon capture systems .

Advanced: How can researchers design experiments to evaluate the stability of this compound in surfactant formulations?

Methodological Answer:
Stability testing involves:

  • Physicochemical Analysis: Surface tension (spinning drop tensiometer), contact angle (Phoenix 300 analyzer), and droplet size (microscopy) to assess surfactant performance .
  • Long-Term Stability: Storage at 25–40°C for 5 weeks, with periodic checks for phase separation or precipitation. Stability is quantified as >80% solution integrity .
  • Statistical Validation: ANOVA with Duncan’s post hoc test (95% confidence, 5% error) to compare formulations. For example, used a randomized design with surfactant concentrations (1–9% w/w) and replicates to identify optimal stability .

Advanced: What advanced reactor technologies enhance CO₂ absorption kinetics using this compound?

Methodological Answer:
Microreactors significantly improve mass transfer due to high surface-area-to-volume ratios. Key methodologies include:

  • Microchannel Contactors: Volumetric mass transfer coefficients (KLa) are measured using gas-liquid flow systems, with DEA concentrations (e.g., 20–30% w/w) and flow rates optimized to reduce diffusion limitations .
  • Process Intensification: Integration with membrane contactors or rotating packed beds to enhance interfacial turbulence and absorption rates. highlights a 2–3× efficiency increase in microreactors compared to traditional packed columns .

Advanced: How should researchers resolve contradictions in solubility data for this compound across solvent systems?

Methodological Answer:
Contradictions arise from solvent polarity, temperature, and ion interactions. Strategies include:

  • Systematic Blending: Compare DEA hydrochloride in polar (e.g., water) vs. non-polar solvents (e.g., DMF) using Hansen solubility parameters .
  • Data Reconciliation: Apply multivariate regression to account for variables like pH, ionic strength, and co-solvent effects. resolved discrepancies in DEA-DMF blends by correlating viscosity and refractive index data with CO₂ loading capacity .
  • Validation with Molecular Dynamics (MD): Simulate solvent-solute interactions to predict solubility trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.